molecular formula C8H12OS B14671928 3-tert-Butoxythiophene CAS No. 49596-64-7

3-tert-Butoxythiophene

Cat. No.: B14671928
CAS No.: 49596-64-7
M. Wt: 156.25 g/mol
InChI Key: AHEZAMUVPRLNSQ-UHFFFAOYSA-N
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Description

3-tert-Butoxythiophene, also referred to as 3-tert-butylthiophene (CAS synonyms: thiophene, 3-(1,1-dimethylethyl)- or 3-tert-butyl-thiophene), is a thiophene derivative featuring a bulky tert-butyl substituent at the 3-position of the aromatic ring. This structural modification significantly influences its physical and chemical properties, including steric hindrance, solubility, and electronic characteristics.

Properties

CAS No.

49596-64-7

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]thiophene

InChI

InChI=1S/C8H12OS/c1-8(2,3)9-7-4-5-10-6-7/h4-6H,1-3H3

InChI Key

AHEZAMUVPRLNSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxythiophene typically involves the reaction of thiophene with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Friedel-Crafts alkylation, where thiophene reacts with tert-butyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under mild conditions and yields this compound as the major product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxythiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed

Scientific Research Applications

3-tert-Butoxythiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butoxythiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Thiophene derivatives are widely studied for their electronic properties, reactivity, and applications in materials science and pharmaceuticals. Below, 3-tert-butylthiophene is compared with structurally analogous compounds, focusing on substituent effects, applications, and research findings.

Structural and Functional Comparison

Compound Substituent Key Properties Applications Safety/Regulatory Notes
3-tert-Butylthiophene tert-butyl (alkyl) High steric hindrance; potential thermal stability; limited solubility in polar solvents Industrial intermediates, niche synthesis Restricted for fragrance/flavor use
3-Acetylthiophene Acetyl (electron-withdrawing) Enhanced electrophilic reactivity; participates in conjugation with thiophene ring Organic synthesis, ligand design, photovoltaics Widely used in research scales
2,5-Dimethylthiophene Methyl (alkyl) Moderate steric effects; improved volatility; electron-donating properties Fragrance components, polymer additives Generally recognized as safe (GRAS)

Research and Industrial Relevance

  • 3-tert-Butylthiophene: Limited documentation on specific industrial applications suggests its role in specialized organic reactions or as a model compound for studying steric effects in heterocyclic chemistry.
  • 3-Acetylthiophene : Extensively utilized in photovoltaics research due to its ability to form charge-transfer complexes and enhance light absorption in conjugated systems .

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